Valemetostat tosylate (also known as DS-3201b or valematostat) is a novel, potent, and selective dual inhibitor of enhancer of zeste homolog 1 and 2 (EZH1/2) [, , , , , , , , , ]. It is an orally bioavailable small molecule [] that targets epigenetic regulations by inhibiting both EZH1 and EZH2 enzymes []. Valemetostat has demonstrated anti-tumor activity in preclinical studies against various hematological malignancies []. It received approval in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATLL) in 2022 [].
Valemetostat was developed by Daiichi Sankyo Company and is classified as an epigenetic drug due to its action on histone modification pathways. It falls under the category of dual inhibitors for enhancer of zeste homolog 1 and 2, which are critical in maintaining the repressive chromatin state in cancer cells .
The synthesis of valemetostat involves several key steps that focus on creating a compound capable of selectively inhibiting enhancer of zeste homolog 1 and 2. The synthesis process typically includes:
Valemetostat's molecular structure is characterized by its ability to interact with the catalytic sites of enhancer of zeste homolog 1 and 2. The compound has a complex arrangement that allows for effective binding, thereby inhibiting their enzymatic functions.
The structure-activity relationship studies have shown that modifications to specific parts of the molecule can significantly impact its potency and selectivity .
Valemetostat primarily acts through competitive inhibition of enhancer of zeste homolog 1 and 2, which catalyze the trimethylation of lysine 27 on histone H3 (H3K27me3). The chemical reaction can be summarized as follows:
Where:
Valemetostat competes with S-adenosylmethionine for binding to enhancer of zeste homolog 1 and 2, thereby preventing the trimethylation reaction from occurring .
Valemetostat's mechanism involves several key processes:
This multi-faceted mechanism highlights valemetostat's potential as an effective therapeutic agent in cancers characterized by dysregulated histone methylation.
The pharmacokinetic profile indicates moderate absorption with peak plasma concentrations achieved within hours post-administration .
Valemetostat is primarily explored for its applications in oncology:
Current studies focus on understanding its efficacy in combination therapies, particularly with chemotherapeutic agents like irinotecan .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3